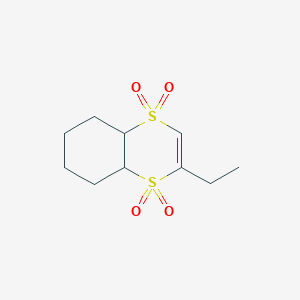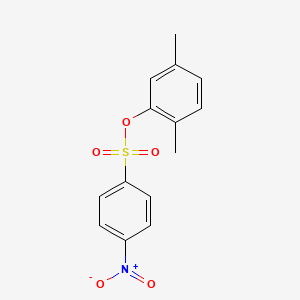
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by the presence of a carboxamide group attached to the phenothiazine core, with an additional N-(2-((1-methylethyl)thio)ethyl) substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations to introduce the carboxamide and N-(2-((1-methylethyl)thio)ethyl) groups. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenothiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is not well-documented. based on the known properties of phenothiazine derivatives, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
- 10H-Phenothiazine-10-carboxamide
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
Comparison:
- 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the N-(2-((1-methylethyl)thio)ethyl) substituent, which may confer distinct chemical and biological properties.
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide has a similar structure but with a butylthio group instead of an isopropylthio group, potentially affecting its reactivity and interactions.
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide features benzyl and phenyl groups, which may enhance its lipophilicity and alter its pharmacokinetic profile.
This detailed article provides a comprehensive overview of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53056-54-5 |
|---|---|
Fórmula molecular |
C18H20N2OS2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-(2-propan-2-ylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2OS2/c1-13(2)22-12-11-19-18(21)20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Clave InChI |
BEGSUTRZMXZGQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


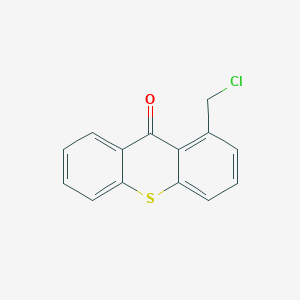
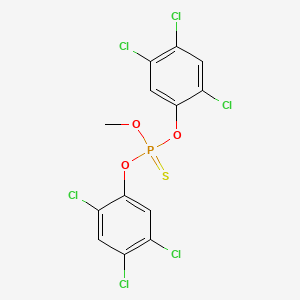
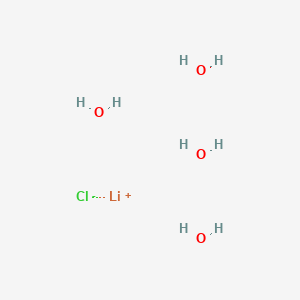
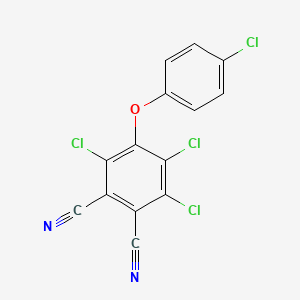
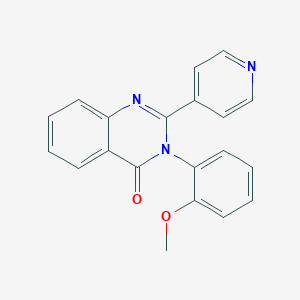
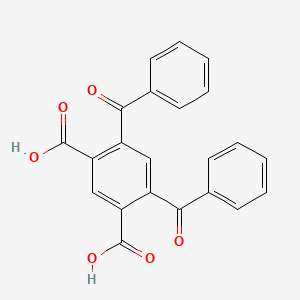
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

